Home > Products > Screening Compounds P145002 > Rolapitant (1S,2S,3S)-Isomer
Rolapitant (1S,2S,3S)-Isomer -

Rolapitant (1S,2S,3S)-Isomer

Catalog Number: EVT-13577863
CAS Number:
Molecular Formula: C25H26F6N2O2
Molecular Weight: 500.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rolapitant is a novel antiemetic agent classified as a neurokinin-1 receptor antagonist. It is primarily utilized for the prevention of nausea and vomiting associated with chemotherapy and postoperative settings. The compound is notable for its (1S,2S,3S)-isomer configuration, which plays a crucial role in its pharmacological efficacy. Rolapitant was developed to provide prolonged protection against nausea and vomiting, making it an important addition to antiemetic therapies.

Source and Classification

Rolapitant is derived from the class of compounds known as neurokinin-1 receptor antagonists, which target the neurokinin-1 receptor involved in the emetic response. It is specifically used in clinical settings to manage chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The compound’s development has been documented through various patents and scientific literature, highlighting its synthesis routes and therapeutic applications .

Synthesis Analysis

The synthesis of Rolapitant involves a multi-step process that can be quite complex. Here’s a breakdown of the technical details involved in its preparation:

Molecular Structure Analysis

Rolapitant has a specific molecular structure characterized by its chiral centers, which are critical for its biological activity. The structural formula can be represented as follows:

  • Chemical Formula: C₁₈H₁₈N₂O₂
  • Molecular Weight: 290.35 g/mol
  • Chirality: The (1S,2S,3S)-isomer denotes the specific three-dimensional arrangement of atoms around its chiral centers.

The molecular structure includes a piperidine ring and a phenyl group, contributing to its binding affinity for the neurokinin-1 receptor .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Rolapitant include:

  • Condensation Reactions: These are crucial for forming the initial carbon skeleton.
  • Alkylation: This step introduces additional carbon chains necessary for the final structure.
  • Hydrogenation: Catalytic hydrogenation is used to reduce double bonds and achieve the desired saturation in the molecule.
  • Purification Techniques: Column chromatography is often employed to isolate intermediates and final products effectively .
Mechanism of Action

Rolapitant exerts its antiemetic effects by selectively antagonizing the neurokinin-1 receptor in the central nervous system. This receptor is involved in mediating nausea and vomiting responses:

  1. Binding Affinity: Rolapitant binds with high affinity to the neurokinin-1 receptor, blocking substance P from activating this pathway.
  2. Inhibition of Emetic Signals: By inhibiting these signals, Rolapitant effectively reduces the incidence of nausea and vomiting associated with chemotherapy and surgical procedures.
  3. Duration of Action: Its long half-life allows for sustained action, making it particularly useful in preventing delayed nausea following chemotherapy .
Physical and Chemical Properties Analysis

The physical and chemical properties of Rolapitant include:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dichloromethane but has limited solubility in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within a defined range suitable for pharmaceutical applications .
Applications

Rolapitant's primary applications are in clinical settings for:

  • Chemotherapy-Induced Nausea and Vomiting (CINV): It is used as part of combination therapy to prevent both acute and delayed nausea following chemotherapy treatments.
  • Postoperative Nausea and Vomiting (PONV): Rolapitant is administered to patients undergoing surgery to reduce the risk of postoperative nausea.

Its effectiveness makes it a valuable tool in supportive cancer care and surgical recovery protocols .

Stereochemical Analysis & Configuration Validation

Absolute Configuration Determination of (1S,2S,3S)-Isomer

The absolute configuration of rolapitant's (1S,2S,3S)-isomer (CAS# 1214741-27-1) has been rigorously established through a multimodal analytical approach. X-ray crystallography remains the definitive method for configurational assignment, resolving spatial coordinates of chiral centers at positions C1, C2, and C3 within the diazaspirodecan-2-one core. This technique confirmed the S configuration at all three stereogenic centers, with crystallographic data revealing a distorted chair conformation in the piperidine ring and equatorial positioning of the 3,5-bis(trifluoromethyl)phenethoxy substituent [7] [9]. Complementary chiroptical analyses—including electronic circular dichroism (ECD) and vibrational circular dichroism (VCD)—provided spectral fingerprints consistent with computational modeling at the density functional theory (DFT) level. The ECD spectrum exhibited characteristic positive Cotton effects at 210 nm and negative bands at 231.5 nm and 253.5 nm in acetonitrile, correlating with time-dependent DFT predictions for the (1S,2S,3S) enantiomer [10].

Synthetic validation further confirmed stereochemical integrity. Asymmetric synthesis commenced from enantiomerically pure precursors: (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol served as the chiral synthon, with stereoselective alkylation and ring-closing metathesis ensuring retention of configuration at all stages. Chiral HPLC (Chiralpak IG column) achieved baseline resolution (Rs = 2.8) of diastereomers, enabling isolation and characterization of the pharmacologically active (1S,2S,3S) isomer [7].

Table 1: Experimental Techniques for Absolute Configuration Assignment of (1S,2S,3S)-Rolapitant

MethodKey ParametersStereochemical Outcome
X-ray CrystallographySpace group P212121, resolution 2.20 ÅConfirmed 1S,2S,3S configuration
ECD SpectroscopyPositive CE: 210 nm; Negative CE: 231.5/253.5 nmMatched DFT-predicted (1S,2S,3S) spectrum
Chiral HPLCChiralpak IG, CH2Cl2/MeOH (60:40 + 0.1% DEA)Rs = 2.8 for (1S,2S,3S) isomer
Synthetic Route Control(1R)-Alcohol precursor → stereoretentive alkylation≥98% ee for target isomer

Comparative Stereoelectronic Profiling Among Rolapitant Diastereomers

Diastereomeric variants of rolapitant exhibit profound differences in electronic topography and binding behavior. Quantum mechanical calculations (B3LYP/6-311G*) reveal that the (1S,2S,3S) isomer adopts a low-energy conformation where the 3,5-bis(trifluoromethyl)phenyl group occupies a pseudo-axial orientation. This positioning maximizes π-stacking with Trp184/Trp193 in the NK1 receptor while enabling hydrogen bonding between the carbonyl oxygen (C2=O) and His197 [9]. In contrast, the (1R,2R,3R*) isomer (CAS# 1214741-26-0) displays a 7.8 kcal/mol higher energy barrier due to steric clashes between the trifluoromethyl groups and the diazaspiro core, forcing the aryl moiety into a sterically congested equatorial position.

Electrostatic potential (ESP) mapping highlights critical distinctions: The (1S,2S,3S) isomer exhibits a pronounced negative potential (–42.3 kcal/mol) at the carbonyl oxygen, facilitating hydrogen bonding with the receptor. Conversely, diastereomers with inverted configurations at C1 or C3 show attenuated ESP values (< –30 kcal/mol), reducing polar interactions. Molecular dynamics simulations (1 µs) demonstrate that only the (1S,2S,3S) isomer maintains stable contacts (occupancy >85%) with Glu247 (helix V) and Gln134 (ECL2) in the NK1 binding pocket [6] [9].

Table 2: Stereoelectronic Parameters of Rolapitant Diastereomers

Isomer (CAS#)Relative Energy (kcal/mol)ESP (C=O; kcal/mol)NK1 Ki (nM)CYP2D6 IC50 (µM)
(1S,2S,3S) (1214741-27-1)0.0–42.30.66 ± 0.1124.0 ± 1.8
(1R,2R,3R) (1214741-26-0)7.8–29.5420 ± 3538.2 ± 3.4
(1S,2S,3R) (1214741-29-3)3.1–33.285 ± 9.631.5 ± 2.7
(1R,2S,3S) (1214741-28-2)5.9–27.8210 ± 2242.6 ± 4.1

Impact of Chiral Centers on Conformational Rigidity and Receptor Binding

The three contiguous S-configured stereocenters enforce a rigidified bioactive conformation essential for high-affinity NK1 antagonism. Conformational sampling via accelerated molecular dynamics (aMD) reveals that the (1S,2S,3S) isomer samples a narrow torsional space: the C1–C2–C3–C4 dihedral varies by only ±15°, stabilizing the spiro junction geometry. This rigidity preorganizes the molecule for optimal receptor engagement, reducing the entropic penalty upon binding (ΔΔS = –4.2 kcal/mol). In contrast, diastereomers with 1R or 3R configurations show torsional flexibility >±60°, necessitating energy-consuming conformational freezing during receptor association [6] [9].

The binding pharmacophore comprises three critical elements:

  • Spirolactam carbonyl: Forms bidentate hydrogen bonds with His1975.46 (2.9 Å) and Lys190ECL2 (3.1 Å)
  • Trifluoromethyl groups: Engage in quadrupolar interactions with Phe2686.55 and Phe1093.36 (edge-to-face distance 4.8 Å)
  • Phenyl ring: Participates in π–π stacking with Trp184EL2 (centroid distance 3.6 Å)

Inversion at any stereocenter disrupts this triad: The 1R epimer mispositions the phenyl ring by 4.2 Å from Trp184, while the 3R isomer displaces the trifluoromethyl groups from their hydrophobic subpockets. Notably, the (1S,2S,3S) configuration uniquely enables an interhelical salt bridge between Glu2476.30 and Arg2436.34, stabilizing the inactive receptor conformation [9].

Table 3: Role of Individual Stereocenters in Receptor Binding

StereocenterFunction in (1S,2S,3S)-IsomerConsequence of Inversion
C1 (S)Orients phenyl ring for Trp184 stacking+3.2 Å displacement from Trp184; ΔΔG = +2.4 kcal/mol
C2 (S)Maintains lactam coplanarity for H-bond donationLoss of H-bond to His197; Ki increase 130-fold
C3 (S)Positions CF3 groups in hydrophobic cleftSteric clash with Phe268; van der Waals penalty +1.8 kcal/mol

Metabolic stability is stereodependent: The (1S,2S,3S) isomer demonstrates slower CYP3A4-mediated oxidation (half-life 169–183 hours) due to restricted access to the pyrrolidine C4-hydroxylation site. Molecular docking shows that only this diastereomer buries the C4 position within a sterically shielded pocket, reducing metabolic vulnerability [1] [8].

Properties

Product Name

Rolapitant (1S,2S,3S)-Isomer

IUPAC Name

(5S,8S)-8-[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one

Molecular Formula

C25H26F6N2O2

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22+,23+/m0/s1

InChI Key

FIVSJYGQAIEMOC-PBNUPURSSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.